molecular formula C10H10N2O3 B2376802 2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1267117-45-2

2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B2376802
CAS RN: 1267117-45-2
M. Wt: 206.201
InChI Key: BINLVPBVOGIYQH-UHFFFAOYSA-N
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Description

“2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 2402829-09-6 . It has a molecular weight of 242.66 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, the class of compounds to which our compound belongs, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A ligand-free method for Pd (OAc)2 catalysed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero(aryl) bromides has also been developed .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H10N2O3.ClH/c1-15-6-7-9 (10 (13)14)12-5-3-2-4-8 (12)11-7;/h2-5H,6H2,1H3, (H,13,14);1H .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid” are not mentioned in the search results, imidazo[1,2-a]pyridines have been synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its density is predicted to be 1.27±0.1 g/cm3 .

Scientific Research Applications

Advanced Synthesis Techniques

  • The compound is used in advanced synthesis processes, like the first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids, representing a significant advancement over traditional in-flask methods (Herath, Dahl, & Cosford, 2010).

Novel Synthesis Approaches

  • Researchers have developed novel and efficient approaches to synthesize related compounds, like imidazo[1,5-a]pyridine-1-carboxylic acids, which are structurally similar and share synthesis pathways (Tverdiy et al., 2016).

Potential Biological Activity

  • The imidazo[1,2-a]pyridine system has been explored as a synthon for building fused triazines with potential biological activity (Zamora et al., 2004).

Antimicrobial Properties

Efficient Preparation Methods

  • Improved methods for preparing related 2-aminopyridines have been described, highlighting the relevance of the imidazo[1,2-a]pyridine structure in pharmacological compounds (Lifshits, Ostapchuk, & Brel, 2015).

Chemical Synthesis and Modification

Applications in Fluorescent Probing

  • Some derivatives of imidazo[1,2-a]pyridines have been used as efficient fluorescent probes for mercury ions, indicating their potential in environmental and biological sensing applications (Shao et al., 2011).

Electrochemical Applications

  • Electrochemical oxidative C3 acyloxylation of imidazo[1,2-a]pyridines has been explored, demonstrating the compound's versatility in electrochemical processes (Yuan et al., 2021).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust, contact with skin and eyes, and ingestion .

Future Directions

Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Therefore, it is expected that more research will be conducted on this class of compounds, including “2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid”, in the future.

properties

IUPAC Name

2-(methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-15-6-7-9(10(13)14)12-5-3-2-4-8(12)11-7/h2-5H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINLVPBVOGIYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N2C=CC=CC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

CAS RN

1267117-45-2
Record name 2-(methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
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